3-Amino-1-(1-cyclopropylethyl)thiourea
Overview
Description
3-Amino-1-(1-cyclopropylethyl)thiourea (ACTU) is a compound that has been studied extensively for its potential use in various scientific and medical applications. It is a cyclic amide derivative of thiourea, which is a common organic compound with a wide range of applications in the pharmaceutical and chemical industries. ACTU has been found to possess a variety of biological and physiological effects, which makes it an attractive candidate for further research and development.
Scientific Research Applications
- Thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .
- Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .
- Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry .
- 1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .
- The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
- The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
- Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal and fungicidal properties .
- Thioureas play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals .
- The devices exhibited increased conductivity under illumination conditions, with promising applications in organic light-emitting diodes .
Chemistry and Coordination
Ion Sensors and Metal Extraction
Pharmaceuticals
Molecular Electronics
- Thioureas are used as synthetic precursors of new heterocycles .
- They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
- They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
- The synthesis and applications of coordination complexes of these ligands have also been overviewed .
- Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
- These ligands have a variety of coordination modes and have wide applications in biological systems .
Synthetic Precursors of New Heterocycles
Coordination Complexes
properties
IUPAC Name |
1-amino-3-(1-cyclopropylethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIWEPRTKHNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(1-cyclopropylethyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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